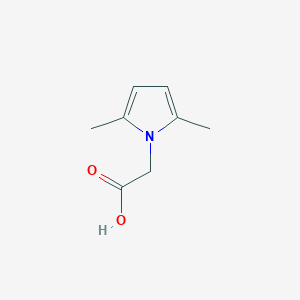

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPZIWWWXMHLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564537 | |

| Record name | (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109960-17-0 | |

| Record name | (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid is a heterocyclic building block with significant potential in pharmaceutical and materials science applications. Its synthesis is primarily achieved through two principal pathways: the direct one-pot Paal-Knorr condensation of 2,5-hexanedione with glycine, and a two-step approach involving the N-alkylation of a pre-synthesized 2,5-dimethylpyrrole ring. This technical guide provides a comprehensive overview of these synthetic routes, including detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the efficient and effective production of this versatile compound.

Introduction

This compound, a pyrrole derivative, has garnered attention for its role as a precursor in the synthesis of novel therapeutic agents, including potential dual inhibitors of Enoyl ACP Reductase and DHFR enzymes for antibiotic development.[1] Furthermore, its application in materials science has been demonstrated in the functionalization of graphene layers.[1] The strategic importance of this compound necessitates a thorough understanding of its synthesis for researchers engaged in drug discovery and materials innovation. This whitepaper details the primary synthetic methodologies, offering a comparative analysis to guide the selection of the most appropriate pathway based on laboratory capabilities and research objectives.

Synthesis Pathways

Two primary synthetic strategies have been established for the preparation of this compound.

Pathway 1: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a well-established and direct method for forming the pyrrole ring. In the context of synthesizing the target molecule, this involves the condensation of 2,5-hexanedione with glycine.[2] This one-pot reaction is advantageous for its simplicity and efficiency.[1]

Pathway 2: N-Alkylation of 2,5-Dimethylpyrrole

This two-step approach first involves the synthesis of 2,5-dimethylpyrrole from 2,5-hexanedione and an ammonia source. The subsequent step is the N-alkylation of the 2,5-dimethylpyrrole intermediate with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis to yield the final carboxylic acid. This pathway offers modularity, allowing for the isolation and purification of the intermediate pyrrole.

Experimental Protocols

Pathway 1: Paal-Knorr Synthesis of this compound

This protocol is based on the established Paal-Knorr reaction, adapted for the synthesis of the title compound using 2,5-hexanedione and glycine.[2]

Materials:

-

2,5-Hexanedione

-

Glycine

-

Glacial Acetic Acid

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-hexanedione (1 equivalent) and glycine (1.2 equivalents).

-

Add glacial acetic acid to the mixture to serve as both the solvent and catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Pathway 2: N-Alkylation of 2,5-Dimethylpyrrole

This pathway is divided into two distinct experimental stages.

Materials:

-

2,5-Hexanedione

-

Ammonium Carbonate

-

Chloroform

-

Anhydrous Calcium Chloride

Procedure:

-

In an Erlenmeyer flask fitted with an air-cooled reflux condenser, place 2,5-hexanedione (1 equivalent) and ammonium carbonate (2 equivalents).

-

Heat the mixture in an oil bath at 100 °C until effervescence ceases (approximately 60-90 minutes).

-

Replace the air-cooled condenser with a water-cooled condenser and reflux the mixture at 115 °C for an additional 30 minutes.

-

Cool the mixture and separate the upper yellow layer containing the pyrrole.

-

Extract the lower aqueous layer with chloroform and combine the extract with the pyrrole layer.

-

Dry the combined organic phase over anhydrous calcium chloride.

-

Purify the crude 2,5-dimethylpyrrole by distillation under reduced pressure.

Materials:

-

2,5-Dimethylpyrrole

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl bromoacetate

-

Diethyl ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Potassium Carbonate (K₂CO₃)

-

Ethanol

-

Hydrochloric Acid (HCl)

Procedure: N-Alkylation:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add 2,5-dimethylpyrrole (1 equivalent) dissolved in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution stops.

-

Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

-

Once complete, cool the mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate.

Hydrolysis:

-

Dissolve the crude ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate in a mixture of ethanol and water.

-

Add potassium carbonate (3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Data Presentation

| Parameter | Pathway 1: Paal-Knorr Synthesis | Pathway 2: N-Alkylation | Reference |

| Starting Materials | 2,5-Hexanedione, Glycine | 2,5-Hexanedione, Ammonium Carbonate, Ethyl bromoacetate | [2] |

| Number of Steps | 1 | 2 (3 including hydrolysis) | |

| Typical Solvents | Glacial Acetic Acid | DMF, Diethyl Ether, Ethanol | [3] |

| Catalyst/Reagent | Acetic Acid (catalyst) | Sodium Hydride, K₂CO₃ | [3] |

| Reaction Temperature | Reflux | 0 °C to Reflux | [3] |

| Reported Yield | Not specified for this specific product | High yields reported for similar N-alkylations | [3] |

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic pathways.

Caption: Paal-Knorr synthesis of the target compound.

Caption: Two-step N-alkylation synthesis pathway.

Conclusion

This technical guide has detailed two primary and effective pathways for the synthesis of this compound. The one-pot Paal-Knorr synthesis offers a more direct route, while the N-alkylation approach provides a modular strategy that may be beneficial for optimization and purification. The choice between these methods will depend on the specific requirements of the research, including scale, available resources, and desired purity. The provided experimental protocols and visualizations serve as a valuable resource for chemists in the fields of drug discovery and materials science, facilitating the synthesis of this important heterocyclic compound. Further research to quantify the yields and optimize the reaction conditions for the direct Paal-Knorr synthesis with glycine is recommended.

References

Physical and chemical properties of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid, a derivative of the pyrrole heterocyclic ring system, is a compound of growing interest in the fields of pharmaceutical chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)acetic acid | [2] |

| CAS Number | 109960-17-0 | [2] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Physical Form | Solid | [3] |

| SMILES | CC1=CC=C(N1CC(=O)O)C | [2] |

| InChI | 1S/C8H11NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | [2] |

Synthesis

The primary method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[4]

Paal-Knorr Synthesis Protocol

A detailed experimental protocol for the synthesis of the parent 2,5-dimethylpyrrole from acetonylacetone (a 1,4-dicarbonyl compound) and ammonium carbonate is provided in Organic Syntheses. This procedure can be adapted for the synthesis of this compound by using glycine as the amine source.

Conceptual Workflow for Paal-Knorr Synthesis:

Paal-Knorr Synthesis Workflow

Experimental Procedure Outline:

-

Reaction Setup: Acetonylacetone and glycine are dissolved in a suitable solvent, such as glacial acetic acid.[5]

-

Heating: The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization.

-

Work-up: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent.

-

Purification: The crude product is then purified, for example, by recrystallization or column chromatography, to yield the final this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the functionalities of both the pyrrole ring and the carboxylic acid group.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols and acylation reactions.[2]

-

Reactions of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic substitution. It can also participate in condensation reactions with aldehydes and ketones.[2]

Biological Activity and Potential Applications

Preliminary studies suggest that this compound and its derivatives may possess notable biological activities, positioning them as candidates for further investigation in drug discovery.

Antimicrobial Properties

Pyrrole derivatives have been reported to exhibit antibacterial and antifungal activities.[2] The evaluation of the antimicrobial properties of novel compounds typically involves the following steps:

General Workflow for Antimicrobial Activity Screening:

Antimicrobial Screening Workflow

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Neuroprotective Effects

There are preliminary indications that this compound may have neuroprotective effects.[2] The evaluation of neuroprotective activity often involves in vitro cell-based assays that model neuronal damage.

General Workflow for In Vitro Neuroprotection Assay:

In Vitro Neuroprotection Assay Workflow

Experimental Protocol for In Vitro Neuroprotection Assay:

-

Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in multi-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound.

-

Induction of Neurotoxicity: A neurotoxin (e.g., 6-hydroxydopamine or hydrogen peroxide) is added to induce cell death.

-

Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH). The levels of intracellular reactive oxygen species (ROS) can also be quantified to assess oxidative stress.

While the precise signaling pathways through which this compound may exert its neuroprotective effects have not been elucidated, many neuroprotective compounds act by modulating pathways involved in oxidative stress, inflammation, and apoptosis.

Other Potential Applications

Beyond its potential pharmaceutical uses, this compound has been explored in the field of materials science for the functionalization of graphene layers.[2] This application highlights the versatility of this compound as a chemical building block.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and can cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or in a fume hood.

Conclusion

This compound is a versatile pyrrole derivative with potential applications in both medicinal chemistry and materials science. While further research is needed to fully elucidate its physical, chemical, and biological properties, this guide provides a solid foundation for researchers and professionals interested in exploring the potential of this compound. The detailed conceptual workflows and experimental outlines offer a starting point for the synthesis and evaluation of this and related molecules.

References

- 1. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 2. Buy this compound | 109960-17-0 [smolecule.com]

- 3. This compound AldrichCPR 109960-17-0 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

This technical guide provides a comprehensive overview of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identifiers, a detailed synthesis protocol, and methodologies for evaluating its potential biological activities.

Core Chemical Data and Identifiers

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of two methyl groups at positions 2 and 5 of the pyrrole ring, along with an acetic acid moiety attached to the nitrogen atom, defines its unique chemical structure and properties.

A summary of its key identifiers is presented in the table below for easy reference.

| Identifier | Value |

| CAS Number | 109960-17-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES String | CC1=CC=C(C)N1CC(=O)O |

| InChI Key | ZLPZIWWWXMHLEK-UHFFFAOYSA-N |

| PubChem CID | 14836145 |

Synthesis Protocol: Paal-Knorr Reaction

The synthesis of this compound can be efficiently achieved through the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this specific synthesis, 2,5-hexanedione serves as the 1,4-dicarbonyl precursor and the amino acid glycine provides the N-acetic acid functionality.

Experimental Methodology

Materials:

-

2,5-Hexanedione

-

Glycine

-

Glacial Acetic Acid (as solvent and catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1 equivalent) in a minimal amount of water. To this, add glacial acetic acid.

-

Addition of Dicarbonyl: While stirring, add 2,5-hexanedione (1 equivalent) to the glycine solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Potential Biological Activities and Experimental Evaluation

Pyrrole derivatives are known to exhibit a wide range of biological activities. Preliminary research suggests that this compound and related structures may possess antimicrobial and neuroprotective properties.[1] The following sections outline general experimental protocols for assessing these potential activities.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution: A serial two-fold dilution of the test compound, this compound, is prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity Assessment: In Vitro Cell-Based Assay

In vitro models using neuronal cell lines are commonly employed to screen for the neuroprotective effects of novel compounds against various neurotoxic insults.

Experimental Protocol:

-

Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, is cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 2-24 hours).

-

Induction of Neurotoxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or glutamate, is added to the wells to induce cell death. Control wells with and without the neurotoxin and test compound are included.

-

Incubation: The plates are incubated for a further 24-48 hours.

-

Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Caption: Conceptual pathway for the biological screening of this compound.

References

Spectral data analysis for (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid. Below, we delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties

This compound, with the CAS number 109960-17-0, is a heterocyclic compound featuring a pyrrole ring substituted with two methyl groups and an acetic acid moiety.[1] Its molecular formula is C8H11NO2, and it has a molecular weight of 153.18 g/mol . The structural characteristics of this molecule give rise to a unique spectral fingerprint, which is crucial for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show four distinct signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | Singlet | 6H | Protons of the two methyl groups (-CH₃) on the pyrrole ring. |

| ~ 4.5 | Singlet | 2H | Protons of the methylene group (-CH₂-) of the acetic acid side chain. |

| ~ 5.8 | Singlet | 2H | Protons of the two C-H groups on the pyrrole ring. |

| ~ 11.0 | Singlet (broad) | 1H | Proton of the carboxylic acid group (-COOH). This signal may be broad and its chemical shift can be concentration-dependent. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals corresponding to the different carbon environments in the molecule:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 13 | Two methyl carbons (-CH₃) on the pyrrole ring. |

| ~ 48 | Methylene carbon (-CH₂-) of the acetic acid side chain. |

| ~ 106 | Two C-H carbons of the pyrrole ring. |

| ~ 128 | Two quaternary carbons of the pyrrole ring attached to the methyl groups. |

| ~ 172 | Carbonyl carbon (-C=O) of the carboxylic acid group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid. |

| ~ 2950 | Medium | C-H stretch of the methyl and methylene groups. |

| ~ 1700 | Strong | C=O stretch of the carboxylic acid. |

| ~ 1550 | Medium | C=C stretch of the pyrrole ring. |

| ~ 1400 | Medium | C-H bend of the methyl and methylene groups. |

| ~ 1200 | Medium | C-O stretch of the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution with the same solvent to a final concentration of about 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The analysis can be performed in either positive or negative ion mode.

Predicted Mass Spectrum Data

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

| Ion | Predicted m/z |

| [M+H]⁺ | 154.08 |

| [M-H]⁻ | 152.07 |

The fragmentation pattern in mass spectrometry can provide valuable structural information. A possible fragmentation pathway for this compound is the loss of the carboxylic acid group.

Data Analysis Workflow and Visualization

The following diagrams illustrate the general workflow for spectral data analysis and a potential fragmentation pathway for the target molecule.

Caption: General workflow for spectral data analysis.

Caption: Postulated fragmentation pathway in Mass Spectrometry.

References

A Technical Guide to the Biological Activities of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and evaluation processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The substituent at the 1-position of the pyrrole ring, in this case, an acetic acid moiety, along with the methyl groups at positions 2 and 5, provides a unique chemical architecture for further derivatization and exploration of biological effects. Research has demonstrated that derivatives of this compound exhibit significant potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] This guide will delve into the core scientific data and methodologies related to these biological activities.

Synthesis

The primary synthetic route to this compound and its N-substituted derivatives is the Paal-Knorr pyrrole synthesis.[2] This method involves the condensation of a 1,4-dicarbonyl compound, such as acetonylacetone (hexane-2,5-dione), with a primary amine, in this case, an amino acid or its ester, often under acidic conditions.[3]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for these compounds is their ability to modulate inflammation and pain. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation and pain.[4]

Cyclooxygenase (COX) Signaling Pathway

Caption: Inhibition of the COX pathway by this compound derivatives.

Quantitative Data: Anti-inflammatory and Analgesic Activity

| Compound/Derivative | Assay | Target | Activity (IC50/ED50) | Reference |

| Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(phenyl)-1H-pyrrole-1-yl] alkanoates | In vitro COX-2 Inhibition | COX-2 | pIC50 up to 7.11 | [5] |

| Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(phenyl)-1H-pyrrole-1-yl] alkanoates | In vitro COX-1 Inhibition | COX-1 | pIC50 up to 7.08 | [5] |

| 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid | Acetic Acid-Induced Writhing (mice) | In vivo analgesia | Up to 89.3% protection | [6] |

Experimental Protocols

This protocol is based on the use of commercially available fluorometric inhibitor screening kits.

-

Reagent Preparation: Reconstitute COX-1 and COX-2 enzymes, assay buffer, probe, and arachidonic acid solution according to the kit manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.

-

Assay Procedure:

-

Add assay buffer to a 96-well plate.

-

Add the test compound dilutions to the respective wells.

-

Add the COX-1 or COX-2 enzyme to the wells.

-

Incubate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535/587 nm) over time.

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

This in vivo model is used to assess peripheral analgesic activity.[7]

-

Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-10).

-

Control group: Vehicle (e.g., 0.9% saline with 0.5% Tween 80).

-

Standard group: A known analgesic (e.g., diclofenac sodium, 10 mg/kg, intraperitoneally).

-

Test groups: Different doses of the test compound administered orally or intraperitoneally.

-

-

Procedure:

-

Administer the vehicle, standard, or test compound.

-

After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% (v/v) acetic acid solution (10 ml/kg) intraperitoneally to each mouse.

-

Immediately place each mouse in an individual observation cage.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.

-

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of protection (analgesic activity) is calculated as: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents, with activity against both bacteria and fungi. Some derivatives have been investigated as dual inhibitors of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), enzymes crucial for bacterial survival.[2]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs | Mycobacterium tuberculosis H37Rv | 0.7 (for ENBHEDPC derivative) | [8] |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [8] |

| Phallusialides A and B (natural pyrrole alkaloids) | MRSA and Escherichia coli | 32 and 64 | [8] |

| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.03 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

-

Media and Inoculum Preparation:

-

Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

The pyrrole scaffold is present in several approved anticancer drugs, and derivatives of this compound are being actively investigated for their cytotoxic effects against various cancer cell lines. Multiple mechanisms of action have been proposed, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Key Signaling Pathways in Cancer Targeted by Pyrrole Derivatives

Caption: Overview of key signaling pathways targeted by anticancer pyrrole derivatives.

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | Assay | Activity (IC50) | Reference |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 µM | [10] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 µM | [10] |

| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 µg/ml | [10] |

| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 µg/ml | [10] |

| RDS 60 | CAL 27 (Head and Neck) | Cell Viability | 10.8 µM (24h), 2.5 µM (48h) | [11] |

| RDS 60 | FaDu (Head and Neck) | Cell Viability | 12.4 µM (24h), 2.9 µM (48h) | [11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration typically 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound and its derivatives have emerged as a promising class of compounds with a wide array of biological activities. Their efficacy as anti-inflammatory and analgesic agents, mediated through the inhibition of COX enzymes, is well-documented. Furthermore, their potential as antimicrobial and anticancer agents warrants further investigation and development. The synthetic accessibility of these compounds via the Paal-Knorr reaction allows for the generation of diverse chemical libraries for structure-activity relationship studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore and advance the therapeutic potential of this versatile chemical scaffold. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action in various disease models.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. Buy this compound | 109960-17-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchhub.com [researchhub.com]

- 13. atcc.org [atcc.org]

- 14. MTT assay protocol | Abcam [abcam.com]

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its pyrrole core, substituted with methyl groups and an acetic acid moiety, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, and known biological activities of this compound and its derivatives, with a focus on their potential as antibacterial, antitubercular, and analgesic/anti-inflammatory agents. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction

Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The pyrrole ring is a key structural motif in many biologically active compounds, including natural products and synthetic drugs.[2] this compound (CAS No. 109960-17-0) is a pyrrole derivative that serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic value.[3] While the biological activity of the parent compound itself is not extensively documented in publicly available literature, its derivatives have shown promise in several therapeutic areas. This guide will explore the synthesis of this core compound and the biological evaluation of its key derivatives.

Synthesis of this compound and Its Derivatives

The primary method for synthesizing the pyrrole core of this compound is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3]

Synthesis of the Core Compound

A common synthetic route to this compound involves the reaction of 2,5-hexanedione with an amino acid, such as glycine, in the presence of a suitable solvent and catalyst.[4]

Synthesis of Benzohydrazide Derivatives

This compound is a key precursor in the synthesis of novel benzohydrazide derivatives, which have been investigated for their antibacterial and antitubercular properties.[5][6] The synthesis involves a multi-step process starting from the core acetic acid compound.

References

- 1. iajpr.com [iajpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 109960-17-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of substituted pyrroles

An In-depth Technical Guide to the Synthesis of Substituted Pyrroles

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds and advanced materials.[1][2][3] Its presence in vital natural products such as heme, chlorophyll, vitamin B12, and numerous alkaloids underscores its biological significance.[3][4] Consequently, pyrrole derivatives are prominent in medicinal chemistry, with applications as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[5][6] The ever-increasing demand for novel, functionalized pyrroles in drug discovery and materials science has driven the continuous development of innovative and efficient synthetic methodologies.[2][6][7]

This technical guide provides a comprehensive review of the core synthetic strategies for constructing substituted pyrroles, intended for researchers, scientists, and professionals in drug development. It covers classical named reactions and modern catalytic and multicomponent approaches, presenting detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of these essential transformations.

Classical Methods for Pyrrole Synthesis

The foundational methods for pyrrole synthesis, developed in the late 19th century, remain highly relevant and widely used due to their reliability and simplicity.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most common and straightforward method for preparing pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[8][9] The reaction is valued for its operational simplicity and the accessibility of its starting materials.[10]

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal from the attack of the amine on a protonated carbonyl group.[9] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole intermediate.[9][11] Subsequent dehydration yields the aromatic pyrrole ring.[12] The ring-closing step is generally considered the rate-determining step.[10][13]

Experimental Protocol: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide [10]

-

Preparation: In a microwave vial, dissolve the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. An initial power of 150 W is applied for 10-15 seconds to reach the target temperature, followed by lower power to maintain it.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Partition the mixture between water and ethyl acetate.

-

Extraction: Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Purification: Combine the organic phases, wash with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

Table 1: Comparison of Catalysts in Paal-Knorr Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| MgI₂·OEt₂ | Dichloroethane | Reflux | 2-10 h | 85-96 | [11][14] |

| Citric Acid | Water | 100 | 1-2 h | 88-96 | [14] |

| Saccharin | Water | 100 | 2-4 h | 90-98 | [14] |

| Iron(III) Chloride | Water | RT | 10-30 min | 90-98 | [1][15] |

| (None) | Boiling Water | 100 | 4-10 h | 82-95 | [14] |

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic and highly versatile method that involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene group.[16][17] Since α-amino-ketones readily self-condense, they are typically generated in situ from an α-oximino-ketone by reduction with zinc dust in acetic acid.[16]

Reaction Mechanism

The synthesis begins with the condensation of the α-amino-ketone and the β-ketoester to form an imine, which tautomerizes to an enamine.[16] This enamine intermediate then undergoes an intramolecular cyclization, followed by the elimination of water to form the aromatic pyrrole ring.[17]

Experimental Protocol: Original Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate [16]

-

Oxime Formation: Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. While cooling externally, slowly add one equivalent of a saturated aqueous solution of sodium nitrite.

-

Reduction and Condensation: To a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid, gradually add the oxime solution and zinc dust. The reaction is exothermic and may require external cooling to prevent boiling.

-

Isolation: The product, known as "Knorr's Pyrrole," precipitates from the reaction mixture upon completion.

-

Purification: The resulting solid can be collected and purified by recrystallization.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a route to substituted pyrroles through a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[18] This method is particularly useful for creating polysubstituted pyrroles and has been adapted for solid-phase and continuous-flow chemistry.[18][19]

Reaction Mechanism

The mechanism begins with the formation of an enamine intermediate from the reaction between the β-ketoester and the amine.[18] This enamine then acts as a nucleophile, attacking the α-haloketone. The most accepted pathway involves the enamine attacking the carbonyl carbon of the haloketone. This is followed by cyclization and dehydration to afford the final pyrrole product.[18]

Experimental Protocol: DABCO-Catalyzed Hantzsch Synthesis in Water [20]

-

Mixing: To a mixture of a β-dicarbonyl compound (1 mmol) and a primary amine (1 mmol) in water (5 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol).

-

Stirring: Stir the resulting mixture at room temperature for 5-10 minutes.

-

Addition: Add the α-haloketone (1 mmol) to the reaction mixture.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

-

Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by column chromatography on silica gel.

Modern Synthetic Methods

Contemporary approaches to pyrrole synthesis focus on improving efficiency, atom economy, and substrate scope, often employing catalysis and multicomponent strategies.

Barton-Zard Reaction

The Barton-Zard reaction is a powerful method for synthesizing pyrrole-2-carboxylates. It involves the reaction of a nitroalkene with an α-isocyanide (e.g., ethyl isocyanoacetate) under basic conditions.[21][22]

Reaction Mechanism

The mechanism consists of five key steps:[21][23]

-

Deprotonation: A base removes a proton from the α-carbon of the isocyanide.

-

Michael Addition: The resulting carbanion undergoes a Michael-type addition to the nitroalkene.

-

Cyclization: A 5-endo-dig cyclization occurs, with the internal carbanion attacking the isocyano carbon.

-

Elimination: The nitro group is eliminated.

-

Tautomerization: The intermediate tautomerizes to form the aromatic pyrrole.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a [3+2] cycloaddition between an activated alkene (Michael acceptor) and tosylmethyl isocyanide (TosMIC).[24][25] This method is advantageous due to its operational simplicity and the stability of the TosMIC reagent.[25]

Reaction Mechanism

Under basic conditions, TosMIC is deprotonated to form a carbanion.[25] This anion attacks the Michael acceptor, which is followed by an intramolecular nucleophilic attack of the resulting enolate onto the isocyanide carbon. This cyclization is followed by the elimination of the tosyl group to yield the pyrrole.[25]

Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrroles [26]

-

Base Suspension: Prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) under an argon atmosphere.

-

Reactant Mixture: Mix the enone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).

-

Addition: Add the reactant mixture dropwise to the base suspension at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, perform an appropriate aqueous workup, extract the product, and purify by chromatography to yield the 3,4-disubstituted pyrrole.

Metal-Catalyzed Syntheses

A wide variety of transition metals, including palladium, copper, gold, rhodium, and zinc, are used to catalyze the synthesis of substituted pyrroles from diverse starting materials like alkynes, enynes, and azides.[14][27][28] These methods often proceed under mild conditions with high efficiency and selectivity.

Table 2: Examples of Metal-Catalyzed Pyrrole Syntheses

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| Pd(TFA)₂ | (Alk-1-ynyl)cyclopropyloximes | N-OR substituted pyrroles | 55-90 | [14] |

| CuCl₂ (5 mol%) | (Z)-(2-En-4-ynyl)amines | 1,2,5-Trisubstituted pyrroles | 63-88 | [27] |

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-Disubstituted pyrroles | High | [28] |

| Ir(ppy)₃ (photocatalyst) | α-Bromo ketones + Enaminones | Polysubstituted pyrroles | 61-99 | [14] |

| Ruthenium Pincer Complex | Secondary alcohols + Amino alcohols | Substituted pyrroles | Good | [15] |

Experimental Protocol: CuCl₂-Catalyzed Cycloisomerization of an Enynamine [27]

-

Setup: In a screw-capped vial, place a solution of (Z)-tert-butyl(3-methylnon-2-en-4-ynyl)amine (1d) (0.2 M) in 1,2-dichloroethane.

-

Catalyst Addition: Add CuCl₂ (5 mol %).

-

Reaction: Heat the mixture at 100 °C for 26 hours.

-

Analysis: Monitor substrate conversion and product formation by GLC.

-

Isolation: After the reaction is complete, cool the mixture, dilute with a suitable solvent, wash with aqueous ammonia and brine, dry the organic layer, and concentrate. Purify the residue by chromatography. The isolated yield for this specific substrate was 63%.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials.[29][30] These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors.[29][31]

Experimental Protocol: Thiazolium Salt-Catalyzed One-Pot Synthesis [31]

-

Initial Reaction: In a flask, reflux a mixture of an aldehyde, an unsaturated ketone, a thiazolium salt catalyst (25 mol%), and DBU (30 mol%) in methanol (10 mL) for 1-3 hours to generate the 1,4-dicarbonyl compound in situ.

-

Pyrrole Formation: To the cooled mixture, add the amine (or ammonium acetate) and acetic acid.

-

Final Reflux: Reflux the mixture for an additional 1-3 hours.

-

Isolation: After cooling, perform a standard workup and purify the product by column chromatography to obtain the highly substituted pyrrole.

Table 3: Selected Multicomponent Syntheses of Pyrroles

| Components | Catalyst / Conditions | Product Type | Yield (%) | Reference |

| Aldehyde, Amine, 1,3-Dicarbonyl, Nitromethane | Gluconic acid / 100 °C | Functionalized pyrroles | High | [4] |

| Propargylic alcohol, 1,3-Dicarbonyl, Primary amine | InCl₃ | Highly substituted pyrroles | High | [4] |

| Ketone, Primary amine, β-Dicarbonyl | Ce(IV) ammonium nitrate / AgNO₃ | Polysubstituted pyrroles | Moderate | [4] |

| Aldehyde, Unsaturated ketone, Amine | Thiazolium salt / DBU | Highly substituted pyrroles | 43-91 | [31] |

Conclusion

The synthesis of substituted pyrroles is a rich and evolving field within organic chemistry. Classical methods like the Paal-Knorr, Knorr, and Hantzsch syntheses provide robust and reliable pathways to a wide range of pyrrole derivatives. In parallel, modern synthetic strategies, driven by advances in metal catalysis and the principles of green chemistry, have introduced highly efficient, atom-economical, and versatile multicomponent reactions. The continued innovation in this area enables chemists to access novel and complex pyrrole structures, which is crucial for advancing drug discovery, materials science, and other technology-driven fields. This guide serves as a foundational resource, providing both the theoretical framework and practical details necessary for the effective synthesis of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. scispace.com [scispace.com]

- 5. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 7. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrole synthesis [organic-chemistry.org]

- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 19. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thieme-connect.com [thieme-connect.com]

- 21. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 22. Barton-Zard Reaction - Buchler GmbH [buchler-gmbh.com]

- 23. allaboutchemistry.net [allaboutchemistry.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]

- 29. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 31. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

This technical guide provides a comprehensive overview of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid, a heterocyclic building block with significant potential in pharmaceutical development and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Chemical and Physical Data

This compound is a pyrrole derivative characterized by a pyrrole ring substituted with two methyl groups at the 2 and 5 positions and an acetic acid functional group attached to the nitrogen atom.[1]

| Property | Value | Reference |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)acetic acid | [1] |

| CAS Number | 109960-17-0 | [1][2] |

| Molecular Formula | C8H11NO2 | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Appearance | Solid | |

| SMILES String | Cc1ccc(C)n1CC(O)=O | |

| InChI Key | ZLPZIWWWXMHLEK-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Paal-Knorr reaction. This method offers an efficient route to the pyrrole core.

Detailed Protocol: Synthesis via Paal-Knorr Reaction [3]

This protocol outlines the synthesis of the title compound from 2,5-hexanedione and glycine.

-

Materials:

-

2,5-Hexanedione (Acetonylacetone)

-

Glycine

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

-

Procedure:

-

A suspension of isonicotinic acid hydrazide (as a starting material for a related synthesis, demonstrating the general principle) is prepared in ethanol.[4] For the synthesis of this compound, glycine would be used instead.

-

An excess of 2,5-hexanedione (acetonylacetone) is added to the suspension.[4]

-

A catalytic amount of acetic acid is introduced to the mixture.[4]

-

The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved through recrystallization or column chromatography.

-

-

Characterization:

Synthesis and Reactivity Workflow

The Paal-Knorr reaction provides a direct pathway to this compound. The resulting compound is a versatile intermediate for further chemical modifications.

Biological Activity and Potential Applications

This compound and its derivatives have attracted interest due to their diverse biological activities.

-

Antimicrobial and Antitubercular Agents: This compound serves as a precursor for the synthesis of novel benzohydrazides.[1] These derivatives have been investigated as potential dual inhibitors of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), enzymes crucial for bacterial survival.[6][7] This dual-target approach is a promising strategy in the development of new antibiotics to combat tuberculosis.[7]

-

Neuroprotective Effects: Preliminary research has suggested that some pyrrole derivatives possess neuroprotective properties, indicating potential applications in the treatment of neurodegenerative diseases.[1]

-

Enzyme Inhibition Signaling Pathway: The therapeutic potential of this compound derivatives often stems from their ability to inhibit specific enzyme pathways.

-

Other Applications: The compound is also utilized in materials science for the functionalization of graphene layers.[1] Furthermore, it serves as a versatile intermediate in organic synthesis for creating more complex molecules.[1]

References

- 1. Buy this compound | 109960-17-0 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. iajpr.com [iajpr.com]

- 5. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Paal-Knorr Synthesis of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including pharmaceuticals and natural products. The Paal-Knorr synthesis is a classical and highly efficient method for the construction of substituted pyrroles.[1][2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][4] This application note provides a detailed protocol for the synthesis of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid, a valuable building block in medicinal chemistry and materials science, from 2,5-hexanedione and glycine (aminoacetic acid).[5] The synthesized compound has applications as a precursor in the development of enzyme inhibitors and in the functionalization of materials like graphene.[6]

Reaction and Mechanism

The Paal-Knorr synthesis of this compound proceeds via the reaction of the γ-dicarbonyl compound, 2,5-hexanedione, with the primary amine, glycine. The reaction is typically acid-catalyzed. The accepted mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this intermediate yields the aromatic pyrrole ring.[1]

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

2,5-Hexanedione (Reagent Grade)

-

Glycine (Reagent Grade)

-

Glacial Acetic Acid (ACS Grade)

-

Methanol (ACS Grade)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Ethyl Acetate (ACS Grade)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (11.4 g, 0.1 mol) and glycine (7.5 g, 0.1 mol).

-

Solvent and Catalyst Addition: To the flask, add 100 mL of methanol and 5 mL of glacial acetic acid as a catalyst.

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 65-70 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in 100 mL of ethyl acetate.

-

The organic solution is washed with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

-

The aqueous layer is then acidified to a pH of approximately 3-4 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford pure this compound as a solid.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [6][7] |

| Molecular Weight | 153.18 g/mol | [6][7] |

| Appearance | Solid | |

| Yield | Typically good to excellent | [2] |

| Melting Point | Not consistently reported; requires experimental determination. | |

| ¹H NMR (CDCl₃, δ ppm) | ~5.8 (s, 2H, pyrrole-H), ~4.5 (s, 2H, CH₂), ~2.2 (s, 6H, CH₃) | |

| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~128 (pyrrole C-CH₃), ~106 (pyrrole C-H), ~50 (CH₂), ~13 (CH₃) | [8] |

| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch of carboxylic acid), ~1700 (C=O stretch) |

Note: The NMR and IR data are predicted based on the structure and data for similar compounds. Actual experimental values may vary.

Visualizations

Reaction Scheme:

Caption: Paal-Knorr synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 109960-17-0 [smolecule.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid as a Versatile Heterocyclic Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid is a valuable heterocyclic building block in organic synthesis, offering a scaffold for the development of a diverse range of functional molecules. Its pyrrole core, substituted with methyl groups that enhance stability and an acetic acid side chain for versatile functionalization, makes it a key intermediate in medicinal chemistry, materials science, and the fragrance industry. This document provides detailed application notes and experimental protocols for its synthesis and use in several key areas.

Synthesis of this compound via Paal-Knorr Reaction

The Paal-Knorr reaction is a classical and efficient method for the synthesis of pyrrole derivatives from 1,4-dicarbonyl compounds and primary amines.[1][2] In this case, this compound is synthesized from 2,5-hexanedione and glycine.

Reaction Scheme:

Figure 1: Paal-Knorr synthesis of the title compound.

Experimental Protocol:

A detailed protocol for the Paal-Knorr synthesis of this compound is provided below.

| Parameter | Value |

| Reactants | 2,5-Hexanedione, Glycine |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Work-up | Cooling, precipitation with water, filtration |

| Purification | Recrystallization from ethanol/water |

| Typical Yield | 70-85% |

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve glycine (1 equivalent) in glacial acetic acid.

-

Add 2,5-hexanedione (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the purified product under vacuum.

Application in the Synthesis of Bioactive Benzohydrazide Derivatives

This compound serves as a key precursor in the synthesis of novel benzohydrazide derivatives, which have shown potential as antibacterial and antitubercular agents by targeting enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR).[3][4][5]

Signaling Pathway Context:

Figure 2: Inhibition of bacterial growth pathways.

Experimental Workflow:

Figure 3: Workflow for benzohydrazide synthesis.

Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(phenyl)acetyl)benzohydrazide

This protocol describes the coupling of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with phenylacetic acid.

| Parameter | Value |

| Reactants | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, Phenylacetic acid |

| Coupling Agents | HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 8-12 hours |

| Work-up | Precipitation with ice-cold water, filtration |

| Purification | Recrystallization from ethanol |

| Typical Yield | 80-92% |

Detailed Procedure:

-

Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (1 equivalent) and phenylacetic acid (1.1 equivalents) in dry DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add HBTU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

-